molecular formula C20H24N2O4S B6571348 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946299-52-1

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B6571348
CAS No.: 946299-52-1
M. Wt: 388.5 g/mol
InChI Key: AKNQVSMWJSHPEJ-UHFFFAOYSA-N
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Description

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound features a benzamide core linked to a tetrahydroquinoline moiety, which is further substituted with a methoxy group and a propane-1-sulfonyl group. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the sulfonyl group: The tetrahydroquinoline intermediate is then reacted with propane-1-sulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.

    Attachment of the benzamide moiety: The final step involves coupling the sulfonylated tetrahydroquinoline with 2-methoxybenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and sulfonylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide.

    Reduction: Formation of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs targeting specific biological pathways.

    Pharmacology: Its interactions with various receptors and enzymes can be studied to understand its pharmacokinetic and pharmacodynamic properties.

    Material Science: The compound’s unique structure may lend itself to applications in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group could play a role in enhancing the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    N-(2-amino-1-(propane-2-sulfonyl)-1H-benzo[d]-imidazol-6-yl)-2,6-difluoro-benzamide: A compound with a similar sulfonyl and benzamide structure but with a benzimidazole core.

    N5,N5-bis-(3-methoxy-benzyl)-1-(propane-2-sulfonyl)-1H-benzimidazole-2,5-diamine: Another benzimidazole derivative with methoxy and sulfonyl substitutions.

Uniqueness

2-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is unique due to its tetrahydroquinoline core, which imparts distinct chemical and biological properties compared to benzimidazole derivatives. This uniqueness can be leveraged in the design of compounds with specific desired activities.

Properties

IUPAC Name

2-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-6-7-15-10-11-16(14-18(15)22)21-20(23)17-8-4-5-9-19(17)26-2/h4-5,8-11,14H,3,6-7,12-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNQVSMWJSHPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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